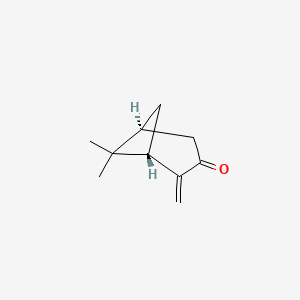
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups attached to the glucopyranose units, which are forms of glucose. The acetylation of glucose molecules is a common modification to enhance their stability and solubility, making them useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucose derivatives. The process begins with the selective protection of hydroxyl groups on the glucose molecule, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective acetylation of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Yields deacetylated glucose derivatives.
Oxidation: Produces oxidized glucose derivatives.
Substitution: Results in glucose derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in biochemical reactions. The molecular targets and pathways involved include carbohydrate-processing enzymes and transport proteins that facilitate its uptake and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Uniqueness
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C26H36O18 |
|---|---|
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25?,26-/m1/s1 |
InChI-Schlüssel |
SPWFGEAKPYYJQD-XDSCNRSSSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)



![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)


